molecular formula C9H15NO2 B2963719 Cyclobutanecarboxylic acid, morpholide CAS No. 15911-04-3

Cyclobutanecarboxylic acid, morpholide

Cat. No.: B2963719
CAS No.: 15911-04-3
M. Wt: 169.224
InChI Key: PNAUTTGUBWLOMQ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, morpholide is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is a derivative of cyclobutanecarboxylic acid, where the carboxylic acid group is modified with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, morpholide can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with morpholine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the morpholide derivative. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarboxylic acid, morpholide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Cyclobutanecarboxylic acid, morpholide has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: this compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cyclobutanecarboxylic acid, morpholide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclobutanecarboxylic acid, morpholide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include cyclopentanecarboxylic acid, morpholide and cyclohexanecarboxylic acid, morpholide. These compounds share structural similarities but may differ in their chemical properties and applications.

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Properties

IUPAC Name

cyclobutyl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(8-2-1-3-8)10-4-6-12-7-5-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAUTTGUBWLOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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